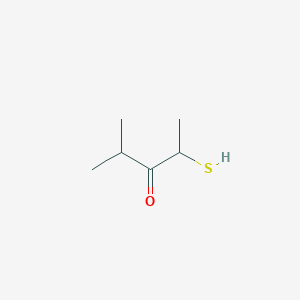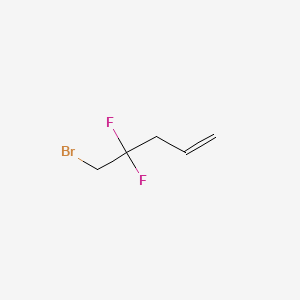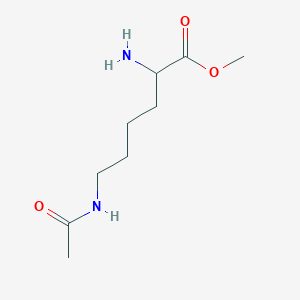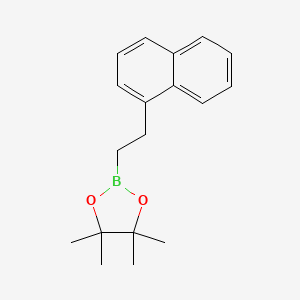![molecular formula C8H11FO2 B13457894 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated derivative of bicyclo[2.2.1]heptane-1-carboxylic acid. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring system with a fluorine atom attached to one of the carbon atoms. The presence of the fluorine atom imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step process. One common method is the fluorination of bicyclo[2.2.1]heptane-1-carboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall efficacy. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid: A similar fluorinated derivative with the fluorine atom at a different position, leading to distinct reactivity and applications.
Uniqueness
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the specific placement of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications where the fluorine atom’s effects are desired.
Propriétés
Formule moléculaire |
C8H11FO2 |
|---|---|
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
2-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11) |
Clé InChI |
XGJYXMBCVHQUEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)

![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
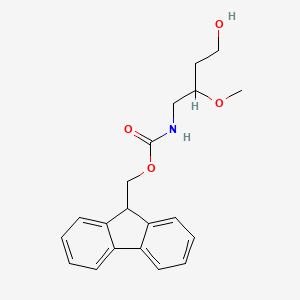
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
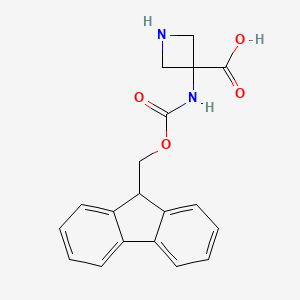
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
